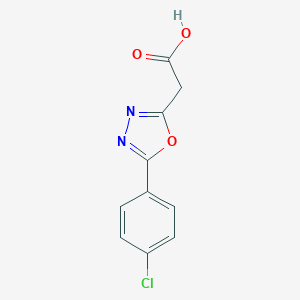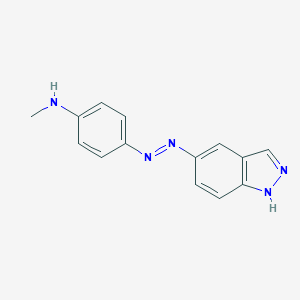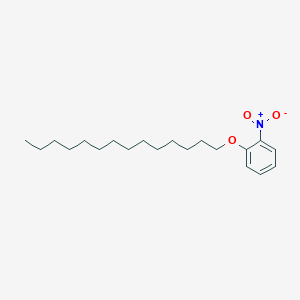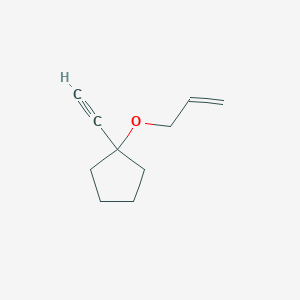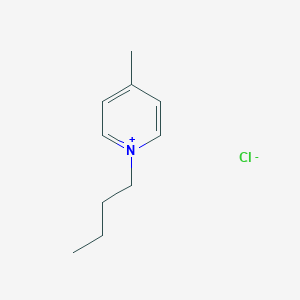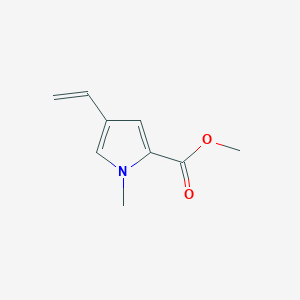
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, also known as M1M4VP2C, is a pyrrole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites and interfering with their catalytic activity. This results in an increase in the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase in a dose-dependent manner. In vivo studies have shown that this compound increases the levels of neurotransmitters, including acetylcholine, dopamine, and serotonin, in the brain, which results in an improvement in cognitive function, mood, and behavior.
Advantages and Limitations for Lab Experiments
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes involved in neurotransmitter regulation, its relatively simple synthesis method, and its potential applications in drug discovery and development. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate, including its potential applications in the treatment of neurological disorders, its use as a tool in neuroscience research, and its optimization as a drug candidate. Further studies are needed to determine its safety and efficacy in vivo, as well as its potential side effects and drug interactions. Additionally, the development of more efficient and selective synthesis methods for this compound may facilitate its use in drug discovery and development.
Synthesis Methods
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Sonogashira coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the pyrrole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which then undergoes acid-catalyzed cyclization to form the pyrrole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst to form the pyrrole ring.
Scientific Research Applications
Methyl 1-methyl-4-vinyl-1H-pyrrole-2-carboxylate has shown potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been shown to have therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
119580-85-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 4-ethenyl-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-4-7-5-8(9(11)12-3)10(2)6-7/h4-6H,1H2,2-3H3 |
InChI Key |
SOMZYAUOXLOPIH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)OC)C=C |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C=C |
synonyms |
1H-Pyrrole-2-carboxylicacid,4-ethenyl-1-methyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






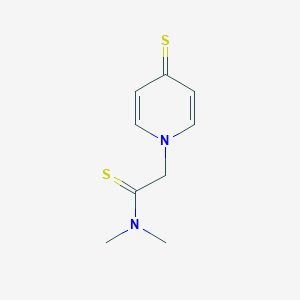
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
